(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (1-(4-(benzyloxy)phenyl)-4-chloro-3-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C22H26ClNO4 and its molecular weight is 403.9. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Antibacterial Activity
A study by Prasad (2021) involved the synthesis of novel compounds, including tert-butyl (4-bromo-3-oxobutan-2-yl) carbamate, by reacting various chemicals. The synthesized compounds were evaluated for their antibacterial activity, showcasing the compound's potential in antimicrobial research (Prasad, 2021).
2. Crystal Structures and Molecular Interactions
Baillargeon et al. (2017) examined tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart, demonstrating their role in the study of isomorphous crystal structures and molecular interactions. The study highlighted the importance of these compounds in understanding hydrogen and halogen bonds in carbonyl groups (Baillargeon et al., 2017).
3. Asymmetric Mannich Reaction
Yang, Pan, and List (2009) utilized tert-butyl phenyl(phenylsulfonyl)methylcarbamate, a related compound, in the synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via an asymmetric Mannich reaction. This showcases the compound's utility in synthesizing chiral amino carbonyl compounds, crucial for various chemical syntheses (Yang, Pan, & List, 2009).
4. Molecular Architecture and Hydrogen Bond Interactions
Das et al. (2016) synthesized carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, to analyze the interplay of strong and weak hydrogen bonds. This research is vital in understanding the three-dimensional architecture of molecules and their interactions, contributing to the knowledge of chemical bonding and molecular structures (Das et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target enzymes likeEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK plays a crucial role in controlling cellular processes like migration, angiogenesis, differentiation, and proliferation .
Mode of Action
Based on its structure, it can be inferred that it might undergo reactions at the benzylic position . The presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
Compounds with similar structures have been known to affect pathways involvingfree radical reactions . In such reactions, a radical is formed at the benzylic position, which can then participate in various biochemical reactions .
Pharmacokinetics
Carbamates are known to be easily installed on nitrogen and are relatively non-nucleophilic .
Result of Action
Based on its potential mode of action and target, it can be inferred that this compound might influence cellular processes controlled by its target enzyme, potentially leading to changes in cell migration, angiogenesis, differentiation, and proliferation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-chloro-3-oxo-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-22(2,3)28-21(26)24-19(20(25)14-23)13-16-9-11-18(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,26)/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCWGEVCMARRSG-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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